molecular formula CH4BBrO2 B13572582 (Bromomethyl)boronic acid

(Bromomethyl)boronic acid

Cat. No.: B13572582
M. Wt: 138.76 g/mol
InChI Key: HKYGDYLSHNLFKP-UHFFFAOYSA-N
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Description

(Bromomethyl)boronic acid is an organoboron compound characterized by the presence of a bromomethyl group attached to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)boronic acid can be synthesized through several methods. One common approach involves the bromination of methylboronic acid. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (Bromomethyl)boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid moiety interacts with target molecules through reversible covalent bonding, which can modulate the activity of enzymes or other biological targets .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: (Bromomethyl)boronic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other boronic acids. This functional group allows for specific substitution reactions and enhances its utility in cross-coupling reactions. Additionally, the bromomethyl group can serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

bromomethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4BBrO2/c3-1-2(4)5/h4-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYGDYLSHNLFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CBr)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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